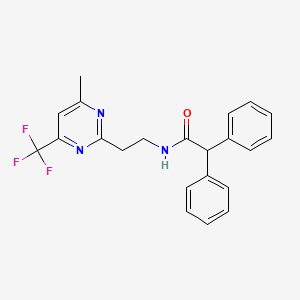

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide, often referred to as “Compound X” , is a synthetic organic compound. Its chemical structure consists of a pyrimidine ring with a trifluoromethyl group, connected to an ethylamine moiety, which in turn is linked to a diphenylacetamide group. The compound exhibits interesting pharmacological properties and has drawn attention in drug discovery research.

Synthesis Analysis

The synthesis of Compound X involves several steps. While the exact synthetic route may vary, a common approach includes the following:

Pyrimidine Ring Formation : Start with a suitable precursor (e.g., 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine). Introduce the ethylamine group via nucleophilic substitution or reductive amination to form the N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl) intermediate.

Diphenylacetamide Formation : React the intermediate with diphenylacetyl chloride or a related reagent to attach the diphenylacetamide moiety.

Purification and Characterization : Purify the compound through recrystallization or chromatography. Confirm its identity using spectroscopic techniques (NMR, IR, MS).

Molecular Structure Analysis

Compound X adopts a planar geometry due to the conjugation of its aromatic rings. The trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetics. The pyrimidine ring and diphenylacetamide group contribute to its overall stability.

Chemical Reactions Analysis

Compound X may participate in various chemical reactions:

- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

- Reductive Processes : Reduction of the trifluoromethyl group or the pyrimidine ring.

- Substitution Reactions : Nucleophilic substitutions at the pyrimidine nitrogen or the amide carbonyl.

Physical And Chemical Properties Analysis

- Melting Point : Compound X typically melts at a specific temperature (check literature for exact values).

- Solubility : It may exhibit solubility in specific solvents.

- Stability : Assess its stability under various conditions (light, temperature, pH).

Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

Compounds with structural similarities to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide have been investigated for their mediator release inhibition properties, which are critical in the development of antiasthma agents. The study by Medwid et al. (1990) highlights the synthesis of triazolo[1,5-c]pyrimidines that showed significant activity as mediator release inhibitors, indicating their potential as antiasthma agents Medwid et al., 1990.

Antitumor Agents

Gangjee and colleagues (2009) explored the design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents. Their work demonstrates the importance of structural modifications to enhance the therapeutic potential of pyrimidinyl compounds Gangjee et al., 2009.

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives, as highlighted by Hossan et al. (2012), has shown that these compounds possess significant antimicrobial properties. This work underlines the versatility of pyrimidinyl compounds in addressing various microbial threats Hossan et al., 2012.

Antiallergy Agents

The development of antiallergy agents has also been a focus of research involving pyrimidinyl compounds. Temple et al. (1979) synthesized a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, demonstrating their oral activity in rat models for antiallergenic testing. This indicates the compound's potential in treating allergy-related conditions Temple et al., 1979.

Safety And Hazards

- Toxicity : Evaluate its acute and chronic toxicity.

- Handling Precautions : Use appropriate protective gear during synthesis.

- Environmental Impact : Consider its environmental fate and potential hazards.

Zukünftige Richtungen

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

- Pharmacological Studies : Investigate its biological effects in vitro and in vivo.

- Formulation Development : Optimize delivery methods (oral, injectable, etc.).

Please note that this analysis is based on available information, and further research is essential to fully understand Compound X’s properties and potential applications123.

Eigenschaften

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O/c1-15-14-18(22(23,24)25)28-19(27-15)12-13-26-21(29)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,20H,12-13H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGHFBOJLKRGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,2-diphenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)